![molecular formula C21H26N2O3 B5056937 N-(4-methoxyphenyl)-1-[(4-methylphenoxy)acetyl]-3-piperidinamine](/img/structure/B5056937.png)
N-(4-methoxyphenyl)-1-[(4-methylphenoxy)acetyl]-3-piperidinamine
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Overview
Description
“N-(4-methoxyphenyl)-1-[(4-methylphenoxy)acetyl]-3-piperidinamine” is an organic compound that contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The compound also contains methoxy and methylphenoxy groups, which can influence its physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a piperidine ring substituted with a methoxyphenyl group and a methylphenoxyacetyl group . The exact 3D structure would depend on the specific stereochemistry at the substitution sites .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the piperidine ring and the methoxy and methylphenoxy groups . These groups could potentially participate in various chemical reactions, but without specific data, it’s difficult to predict the exact reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring could influence its solubility and stability .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[3-(4-methoxyanilino)piperidin-1-yl]-2-(4-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16-5-9-20(10-6-16)26-15-21(24)23-13-3-4-18(14-23)22-17-7-11-19(25-2)12-8-17/h5-12,18,22H,3-4,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKILZOILWLKBEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCCC(C2)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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